Crystal Polymorphism: Herringbone and Tetragonal Forms Confirmed by X-Ray Diffraction Versus 2-Aminophenol
2-Amino-4-ethylphenol crystallizes in at least two distinct polymorphic forms—herringbone and tetragonal—as determined by single-crystal X-ray diffraction [1]. The crystal packing is governed by O–H⋯N and N–H⋯O hydrogen bonds forming small and large supramolecular synthons. In contrast, 2-aminophenol (the unsubstituted parent scaffold) crystallizes in an orthorhombic pyramidal needle morphology with different hydrogen bonding architecture [2]. The crystal structure prediction (CSP) study by Dey et al. (2006) specifically validated the experimental structure of 2-amino-4-ethylphenol against computational predictions, confirming that the ethyl substituent directs a unique packing motif that is not observed in the parent compound [1]. This polymorphic behavior has direct implications for formulation consistency, dissolution rate, and solid-state stability in industrial applications.
| Evidence Dimension | Crystal polymorphism and supramolecular synthon architecture |
|---|---|
| Target Compound Data | Herringbone and tetragonal polymorphs; O–H⋯N and N–H⋯O hydrogen bond synthons; space group and unit cell parameters determined by single-crystal XRD [1] |
| Comparator Or Baseline | 2-Aminophenol: orthorhombic pyramidal needles; different hydrogen bonding network; no herringbone polymorph reported [2] |
| Quantified Difference | Qualitative structural divergence: distinct polymorphic forms enabled by C4-ethyl group; CSP validation confirms non-obvious packing motif |
| Conditions | Single-crystal X-ray diffraction at ambient temperature; CrystEngComm (2006) experimental structure determination [1] |
Why This Matters
Polymorph identity directly impacts solid-state stability, solubility, and formulation behavior—critical parameters for procurement decisions in dye intermediate and fine chemical manufacturing.
- [1] Dey, A., Pati, N. N., & Desiraju, G. R. (2006). Crystal structure prediction with the supramolecular synthon approach: Experimental structures of 2-amino-4-ethylphenol and 3-amino-2-naphthol and comparison with prediction. CrystEngComm, 8, 751–755. DOI: 10.1039/B609101F. View Source
- [2] ChemBase. 2-Aminophenol (CBID: 1500) – Appearance: White orthorhombic pyramidal needles; Melting Point: 170–175 °C. Available at: http://www.chembase.cn (accessed 2026). View Source
